N-[2-amino-1-(naphthalen-2-yl)ethyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride
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Overview
Description
N-[2-amino-1-(naphthalen-2-yl)ethyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride is a complex organic compound that features a combination of naphthalene, fluorine, and benzopyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride typically involves multiple steps
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-1-(naphthalen-2-yl)ethyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like hydroxyl or alkyl groups.
Scientific Research Applications
N-[2-amino-1-(naphthalen-2-yl)ethyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might block a receptor involved in a signaling pathway, thereby altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-ethyl-1,3-oxazole-4-carboxamide hydrochloride
- N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide hydrochloride
Uniqueness
What sets N-[2-amino-1-(naphthalen-2-yl)ethyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom, for example, can significantly alter the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C22H22ClFN2O2 |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-(2-amino-1-naphthalen-2-ylethyl)-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H21FN2O2.ClH/c23-19-7-8-21-17(11-19)10-18(13-27-21)22(26)25-20(12-24)16-6-5-14-3-1-2-4-15(14)9-16;/h1-9,11,18,20H,10,12-13,24H2,(H,25,26);1H |
InChI Key |
BHGFMJVWDWADBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)F)C(=O)NC(CN)C3=CC4=CC=CC=C4C=C3.Cl |
Origin of Product |
United States |
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